Product packaging for ADB-5'Br-4en-PINACA(Cat. No.:)

ADB-5'Br-4en-PINACA

Cat. No.: B10830691
M. Wt: 421.3 g/mol
InChI Key: SKMMFULKOGGVOT-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ADB-5'Br-4en-PINACA is an indazole-3-carboxamide-based synthetic cannabinoid receptor agonist (SCRA) intended for forensic and clinical research applications. This compound is part of a newer class of halogenated SCRAs that have emerged on the illicit drug market following regulatory changes. As an analytical reference standard, it is primarily used for the development and validation of methods to detect and identify this substance and its metabolites in various biological and non-biological matrices. Researchers utilize this compound in metabolism studies, employing techniques like liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) to identify characteristic biomarkers of consumption, which are crucial for clinical and forensic toxicology screenings . Structurally, it is an analog of other potent SCRAs like MDMB-4en-PINACA and ADB-PINACA, featuring a brominated indazole core and a pent-4-en-1-yl tail chain . While formal pharmacological data on this compound is limited, its structural similarities to highly potent compounds like 5F-ADB and MDMB-4en-PINACA suggest it is a potent agonist of the cannabinoid CB1 receptor . Compounds from this class have been associated with severe intoxication and are a significant public health concern . This product is provided as a high-purity material to support scientific investigation. It is strictly for research use in controlled laboratory settings and is not intended for diagnostic or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H25BrN4O2 B10830691 ADB-5'Br-4en-PINACA

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H25BrN4O2

Molecular Weight

421.3 g/mol

IUPAC Name

N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-5-bromo-1-pent-4-enylindazole-3-carboxamide

InChI

InChI=1S/C19H25BrN4O2/c1-5-6-7-10-24-14-9-8-12(20)11-13(14)15(23-24)18(26)22-16(17(21)25)19(2,3)4/h5,8-9,11,16H,1,6-7,10H2,2-4H3,(H2,21,25)(H,22,26)/t16-/m1/s1

InChI Key

SKMMFULKOGGVOT-MRXNPFEDSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N)NC(=O)C1=NN(C2=C1C=C(C=C2)Br)CCCC=C

Canonical SMILES

CC(C)(C)C(C(=O)N)NC(=O)C1=NN(C2=C1C=C(C=C2)Br)CCCC=C

Origin of Product

United States

Chemical Synthesis and Precursor Analysis

Methodologies for Indazole Core Formation

The foundation of ADB-5'Br-4en-PINACA is its indazole core. A common and efficient starting material for the synthesis of indazole-based synthetic cannabinoids is indazole-3-carboxylic acid. researchgate.netuno.edu This readily available precursor provides the necessary chemical scaffold for subsequent modifications. The synthesis strategy often involves the N-alkylation of the indazole ring, a crucial step that dictates the final structure of the side chain. diva-portal.org An optimized synthesis using indazole-3-carboxylic acid can achieve selective N1-alkylation, leading to high yields of the desired indazole-based synthetic cannabinoid. researchgate.net

Bromination Techniques for the Indazole Moiety

A defining feature of this compound is the bromine atom attached to the 5-position of the indazole ring. The introduction of this halogen can be achieved through various bromination techniques. One effective method for the bromination of indazoles involves the use of N-bromosuccinimide (NBS). nih.gov Another approach utilizes dibromohydantoin (DBDMH) as a bromine source, which can achieve site-specific bromination under mild, ultrasound-assisted conditions. nih.gov The bromination of the indazole core is a critical step, as the presence and position of the halogen can significantly influence the compound's properties. nih.gov The emergence of synthetic cannabinoids with a bromine at the 5-position on the indazole core has been noted in forensic casework. nih.govcaymanchem.com

Strategies for Pent-4-en-1-yl Side Chain Incorporation

The pent-4-en-1-yl side chain is incorporated into the this compound molecule through an N-alkylation reaction. This process typically involves reacting the indazole core with a suitable alkylating agent, such as a pent-4-en-1-yl halide, in the presence of a base. diva-portal.org The choice of base and solvent is critical to ensure efficient and selective alkylation at the desired nitrogen atom of the indazole ring. The presence of the terminal alkene in this side chain is a notable structural feature. nih.gov

Investigation of Synthetic Precursors and Intermediate Compounds

The synthesis of this compound can proceed through different routes, each involving specific precursors and intermediates. One identified precursor is ADB-5'Br-INACA, which lacks the pent-4-en-1-yl side chain. caymanchem.com Another related precursor is MDMB-INACA, which can be used to produce a variety of synthetic cannabinoids, including MDMB-4en-PINACA. cfsre.orgcfsre.org The general synthetic pathways can be categorized as Route A, where the amine head group is added last, and Route B, where the tail group is added last. caymanchem.com These routes produce different intermediate compounds that can sometimes be detected in illicit samples. caymanchem.com The emergence of such precursors is believed to be a response to class-wide scheduling actions on synthetic cannabinoids. cfsre.orgcfsre.org

Precursor/Intermediate Description
Indazole-3-carboxylic acidA common starting material for the indazole core. researchgate.netuno.edu
5-Bromo-1H-indazole-3-carboxylic AcidThe brominated indazole core before side chain and amide linkage.
ADB-5'Br-INACAA precursor lacking the pent-4-en-1-yl side chain. caymanchem.com
MDMB-INACAA precursor for various synthetic cannabinoids. cfsre.orgcfsre.org

Analytical Characterization of Synthetic Pathways and Byproducts

The analysis of synthetic pathways and the identification of byproducts are crucial for forensic and research purposes. A range of analytical techniques are employed for the characterization of this compound and its intermediates. These include gas chromatography-mass spectrometry (GC-MS), liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS), and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netfrontiersin.org These methods allow for the structural elucidation of the target compound and the identification of impurities. Potential byproducts of the synthesis can include regioisomers, such as 2-alkyl-2H-indazole regioisomers, which may arise from non-selective alkylation. researchgate.net Another potential type of byproduct is bis-alkylated compounds, which can form if the reaction conditions are not carefully controlled. caymanchem.com

Analytical Technique Application in Synthesis Characterization
GC-MSIdentification of volatile compounds and byproducts. frontiersin.org
LC-QTOF-MSHigh-resolution mass analysis for accurate mass determination and structural elucidation. researchgate.net
NMR SpectroscopyDetailed structural analysis of the final product and intermediates. frontiersin.org

Advanced Analytical Methodologies for Identification and Detection

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the chemical structure of unknown compounds. By analyzing the interaction of molecules with electromagnetic radiation, these techniques provide detailed information about molecular mass, fragmentation patterns, functional groups, and the precise arrangement of atoms within the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in forensic drug analysis due to its high separation efficiency and sensitive detection capabilities. For ADB-5'Br-4en-PINACA, GC-MS analysis provides characteristic retention times and mass spectra essential for its identification. smolecule.comresearchgate.net The electron ionization (EI) mass spectrum is particularly informative, yielding a unique fragmentation pattern that serves as a chemical fingerprint for the molecule.

An analytical report on this compound detailed specific GC-MS parameters, noting a retention time of 14.06 minutes under their locked method. smolecule.com The analysis identified key fragment ions (base peaks) at m/z 291, 293, and 376, which are crucial for distinguishing it from other synthetic cannabinoids. smolecule.com The use of GC-MS for identification is often performed by comparing the analytical data of a suspected sample against an acquired reference material. researchgate.net

Table 1: GC-MS Parameters for this compound Analysis

Parameter Value
Chromatography
GC Column HP1-MS (100% dimethylpolysiloxane), 30 m x 0.25 mm x 0.25 µm
Carrier Gas Helium (1.2 ml/min)
Injector Temperature 280°C
Oven Program 170°C (1 min), then 8°C/min to 190°C, then 18°C/min to 293°C (hold 6.1 min), then 50°C/min to 325°C (hold 9.1 min)
Retention Time 14.06 min
Mass Spectrometry
Ionization Mode Electron Ionization (EI) at 70 eV
MS Source Temperature 280°C
Quadrupole Temperature 180°C
Scan Range m/z 50-550 amu
Characteristic Base Peaks m/z 291, 293, 376

Data sourced from an analytical report by the Slovenian National Forensic Laboratory. smolecule.com

For compounds that may be thermally labile or require higher resolution and mass accuracy, Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is the preferred method. This high-resolution mass spectrometry (HRMS) technique provides exact mass measurements, which are invaluable for determining the elemental composition of the parent compound and its fragments.

LC-QTOF-MS has been successfully used to identify this compound and its metabolites. rsc.org The technique allows for the comparison of retention times and mass spectral data between a sample and a confirmed reference standard. researchgate.netrsc.org One analysis reported a retention time of 9.98 minutes for this compound in a seized sample, which closely matched the 9.93 minutes of the reference standard. researchgate.net The high mass accuracy of TOF analyzers allows for confident identification, with one report noting the theoretical exact mass for the protonated molecule [M+H]⁺ of this compound as 420.1161. smolecule.com

Table 2: LC-QTOF-MS Parameters for this compound Analysis

Parameter Value
Chromatography
HPLC System Agilent 1260 Infinity / Agilent 1290 Infinity UHPLC
Column Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm
Mobile Phase A: 0.1% formic acid and 1mM ammonium formate in waterB: 0.1% formic acid in methanol
Gradient 5% B to 40% B (4 min), to 70% B (2 min), to 100% B (5 min, hold 1 min)
Flow Rate 1.0 ml/min
Mass Spectrometry
Mass Spectrometer Agilent 6230B TOF / Agilent 6550 iFunnel QTOF
Ionization Source Dual Agilent Jet Stream (AJS) ESI, Positive Ion Mode
Fragmentor Voltage 175 V
Scan Range m/z 82-1000 amu
Theoretical Exact Mass [M+H]⁺ 420.1161

Data compiled from multiple sources. smolecule.comrsc.org

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, an FTIR spectrum can confirm the presence of key structural components such as carbonyl groups (C=O), amine groups (N-H), and aromatic rings. smolecule.com

Both Attenuated Total Reflectance (ATR) and Gas Chromatography-Infrared (GC-IR) detection have been applied to the analysis of this compound. smolecule.com For direct analysis of a solid or liquid sample, FTIR-ATR is used, with a typical scan range of 4000-400 cm⁻¹. smolecule.com For separated compounds, a GC-IR system can be employed. smolecule.com However, the utility of FTIR can sometimes be limited in forensic samples; in the analysis of a related compound, ADB-5'Br-BINACA, FTIR-ATR did not yield significant information, likely due to a low concentration of the analyte and high background noise from the plant material it was mixed with. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the unambiguous structural elucidation of organic molecules. Through one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, NMR provides definitive confirmation of a compound's constitution and stereochemistry by mapping the connectivity of atoms in the molecule. nih.govdiva-portal.org

While a full NMR dataset for this compound is not widely published, analysis of the compound has yielded characteristic signals. The proton (¹H) NMR spectrum shows distinct signals in the aromatic region at approximately 8.08 ppm, 7.77 ppm, and 7.11 ppm, which correspond to the protons on the indazole ring. The terminal vinyl group of the pent-4-en-1-yl side chain also produces unique signals that are crucial for structural confirmation. The use of NMR has been critical in confirming the structures of numerous closely related synthetic cannabinoids, including ADB-4en-PINACA and ADB-5'Br-BINACA. nih.govdiva-portal.org In some cases with low sample quantities, ¹H NMR has been successful in confirming the structure even when the less sensitive ¹³C NMR analysis was not as informative. nih.gov

Chromatographic Separation Techniques

Effective chromatographic separation is a prerequisite for accurate spectroscopic analysis, especially when dealing with complex mixtures or samples containing multiple analogues and isomers. The goal is to achieve high resolution (baseline separation of all components) and high sensitivity (low limits of detection).

The optimization of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) methods is crucial for the reliable analysis of synthetic cannabinoids. nih.gov

For GC methods, optimization involves selecting the appropriate capillary column (e.g., a non-polar HP-5MS or equivalent) and carefully programming the oven temperature ramp. nih.govglpbio.com A well-designed temperature program, like the multi-step ramp detailed in Table 1, ensures that compounds with different volatilities are adequately separated as they travel through the column, leading to sharp peaks and good resolution. smolecule.com

In HPLC, optimization focuses on the column chemistry, mobile phase composition, and gradient profile. Reversed-phase columns, such as C18 or those with phenyl-based stationary phases, are commonly used for synthetic cannabinoid analysis. smolecule.com The mobile phase typically consists of an aqueous component (often with additives like formic acid or ammonium formate to improve peak shape and ionization) and an organic solvent like methanol or acetonitrile. smolecule.com A gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is employed to effectively separate compounds with a wide range of polarities and reduce run times. smolecule.com The use of modern UHPLC systems with sub-2 µm particle columns can significantly enhance both resolution and sensitivity. nih.gov

Development and Validation of Analytical Reference Standards

The cornerstone of accurate forensic drug identification is the use of well-characterized analytical reference standards. The process involves synthesizing a pure version of the target compound, in this case, this compound, which then serves as a benchmark for comparison against unknown samples.

The validation of these standards is a critical step, ensuring their identity, purity, and stability. Comprehensive analytical techniques are employed to create a detailed data package for the reference material. For structurally similar compounds, methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) are utilized. cfsre.orgcfsre.orgcfsre.org All identifications in forensic casework are ultimately made by comparing the analytical data from a suspected sample to that of an acquired and verified reference material. cfsre.orgcfsre.org

For example, the analytical characterization of the related compound ADB-4en-PINACA involved GC-MS analysis that determined a specific retention time and a characteristic mass spectrum, which could then be used for future identifications. cfsre.org Similarly, the reference material for ADB-5'Br-BINACA was analyzed to establish its retention time and mass spectral data for comparison purposes. cfsre.org High-purity analytical reference standards for compounds like this compound are essential for developing and validating in-house analytical methods, calibrating instruments, and ensuring the accuracy and reliability of forensic laboratory results. caymanchem.comsigmaaldrich.com

Table 1: Example GC-MS Parameters for Related Synthetic Cannabinoids Data extracted from reports on structurally similar compounds.

Parameter Value for ADB-5'Br-BINACA cfsre.org Value for ADB-4en-PINACA cfsre.org
Instrument Agilent 5975 Series GC/MSD Agilent 5975 Series GC/MSD
Column Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm)
Injection Port Temp. 265 °C 265 °C
Mass Scan Range 40-550 m/z 40-550 m/z
Retention Time 8.36 min 7.99 min

Challenges in Forensic Identification due to Structural Analogues and Isomers

The primary challenge in the forensic identification of this compound is its structural similarity to a multitude of other synthetic cannabinoids. cfsre.org The illicit market is characterized by the rapid introduction of new analogues, where slight chemical modifications are made to existing structures to circumvent legal controls. researchgate.netnih.gov this compound is part of a growing class of halogenated SCRAs, including brominated analogues that have emerged following class-wide scheduling actions in other countries. cfsre.orgresearchgate.net

These structural analogues often produce very similar mass spectra, making differentiation difficult with standard, low-resolution mass spectrometry. For instance, this compound is structurally related to ADB-5'Br-BINACA and MDMB-4en-PINACA. cfsre.orgnih.gov Distinguishing between such closely related compounds requires advanced analytical techniques. High-resolution mass spectrometry (HRMS), such as LC-QTOF-MS, is indispensable as it provides highly accurate mass measurements, allowing analysts to determine the elemental composition of a molecule and differentiate it from isomers or analogues with the same nominal mass. nih.govmdpi.com

Furthermore, for unequivocal structural confirmation and to distinguish between positional isomers (e.g., bromine at the 4-position vs. the 5-position of the indazole core), nuclear magnetic resonance (NMR) spectroscopy is often required. researchgate.netnih.gov However, NMR analysis can be challenging with seized materials due to low drug concentration and high background noise from cutting agents or plant matter. nih.gov The presence of "tail-less" precursors alongside the final SCRA product in seized samples represents another emerging challenge, complicating the chromatographic profile and interpretation of results. nih.gov

Retrospective Analysis and Database Development for Emerging SCRAs

The rapid pace at which new SCRAs like this compound appear makes it difficult for forensic laboratories to maintain a current scope of analysis. ojp.gov A powerful strategy to address this is the retrospective analysis of previously acquired analytical data. mdpi.comdiva-portal.org Laboratories using non-targeted HRMS methods, such as LC-QTOF-MS, can store the comprehensive data files generated from routine casework. mdpi.com When a new compound is identified, these archived data files can be re-processed to search for the specific mass and fragmentation pattern of the newly characterized SCRA.

This retrospective data mining allows laboratories to determine the prevalence of a new compound and establish a timeline for its emergence in the drug supply, even before a reference standard was available. diva-portal.org This approach has been successfully used to identify trends for numerous synthetic cannabinoids. ojp.gov

To facilitate both current and retrospective analysis, the development and regular updating of comprehensive analytical databases are crucial. These databases contain chromatographic and mass spectrometric data for a vast number of parent compounds, metabolites, and internal standards. ojp.gov By continuously monitoring intelligence streams and incorporating data on emerging synthetic cannabinoids, these libraries serve as an essential resource for the rapid identification of new threats. mdpi.comojp.gov The creation of such databases, often referred to as a personal compound database and library (PCDL), is a key component of modern forensic toxicology and chemistry. mdpi.com

Table 2: Compound Names Mentioned in this Article

Abbreviation Full Chemical Name
This compound (S)-N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-5-bromo-1-(pent-4-en-1-yl)-1H-indazole-3-carboxamide
ADB-5'Br-BINACA 5-bromo-1-butyl-N-(1-carbamoyl-2,2-dimethyl-propyl)indazole-3-carboxamide
ADB-4en-PINACA N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(4-penten-1-yl)-1H-indazole-3-carboxamide
MDMB-4en-PINACA methyl (S)-3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate
ADB-PINACA N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide
4F-MDMB-BINACA methyl 2-{[1-(4-fluorobutyl)-1H-indazole-3-carbonyl]amino}-3,3-dimethylbutanoate
5F-MDMB-PINACA N-[[1-(5-fluoropentyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine, methyl ester
AMB-FUBINACA methyl (1-(4-fluorobenzyl)-1H-indazole-3-carbonyl)-L-valinate
JWH-018 Naphthalen-1-yl(1-pentyl-1H-indol-3-yl)methanone
Δ⁹-THC Δ⁹-tetrahydrocannabinol

In Vitro Metabolic Pathway Elucidation

Synthesis of Reference Metabolites for Confirmation and Quantification

The accurate identification and quantification of synthetic cannabinoid metabolites in biological matrices are paramount for forensic analysis. This process necessitates the availability of authentic reference standards for the metabolites themselves. Research into the metabolism of ADB-5'Br-4en-PINACA and its analogues, such as ADB-4en-P-5Br-INACA, has involved the synthesis of potential metabolites nih.govcaymanchem.comnih.govcaymanchem.com. These synthesized reference compounds are critical for confirming the exact chemical structures of metabolites detected in in vitro incubation studies (e.g., using human hepatocytes or liver microsomes) and in authentic forensic samples nih.govnih.gov. By comparing the retention times and mass spectral data of synthesized metabolites with those observed in biological samples, forensic laboratories can reliably identify this compound exposure nih.govnih.gov. For instance, studies have synthesized a range of metabolites, including hydroxylated forms like ADB-5'Br-PINACA N-(5-hydroxypentyl) metabolite and ADB-5'Br-PINACA N-(4-hydroxypentyl) metabolite, to serve as analytical standards caymanchem.comcaymanchem.com. The synthesis of these reference materials is a cornerstone for developing robust analytical methods for toxicological screening.

Structure-Metabolism Relationships within the Brominated Indazole SCRA Class

The structural features of synthetic cannabinoids significantly influence their metabolic pathways and the nature of their metabolites. This compound belongs to the brominated indazole SCRA class, characterized by a bromine atom substitution on the indazole core and a pent-4-ene tail smolecule.comcaymanchem.com. The presence of the bromine atom on the indazole core is a notable structural element that allows for the distinction of its metabolites from those of non-brominated analogues ojp.govresearchgate.net. Studies comparing ADB-4en-PINACA (lacking the bromine) with ADB-4en-P-5Br-INACA (containing the bromine) have revealed that while both compounds undergo similar biotransformations such as dihydrodiol formation, amide hydrolysis, and mono-hydroxylation, specific metabolic sites can differ. For example, mono-hydroxylation on the indazole core was observed for ADB-4en-PINACA but not for ADB-4en-P-5Br-INACA in one study, suggesting that the bromine substitution may influence hydroxylation patterns nih.gov. Furthermore, the substitution of bromide onto the indazole core has been suggested to potentially increase the potency of these compounds nih.gov. The pent-4-ene tail also contributes to the metabolic profile, with potential for modifications such as hydroxylation or dihydroxylation nih.govmmu.ac.uk.

Proposed Biomarkers for Detection in Biological Samples

The rapid metabolism of synthetic cannabinoids often makes the parent drug difficult to detect in biological samples, necessitating the identification of stable metabolites that can serve as reliable biomarkers of exposure nih.govojp.gov. Research has identified several potential biomarkers for this compound and closely related compounds. In vitro studies utilizing human hepatocytes have identified multiple metabolites resulting from various biotransformations, including hydroxylation, dihydrodiol formation, and amide hydrolysis nih.govnih.govulisboa.pt.

For ADB-4en-P-5Br-INACA, specific metabolites have been proposed as biomarkers. The "terminal hydroxy" metabolite and the "dihydrodiol metabolite" have been suggested as key biomarkers nih.govnih.gov. For related brominated indazoles like ADB-5'Br-INACA, proposed urinary markers include products of amide hydrolysis and mono-hydroxylation at the tert-butyl group, particularly after β-glucuronidase treatment ojp.gov. Metabolites resulting from amide hydrolysis and mono-hydroxylation on the indazole ring have also been identified as suitable biomarkers in both blood and urine for related compounds mmu.ac.ukdiva-portal.org. The stability of the bromine atom on the indazole core across metabolic transformations aids in the specific identification of these brominated compounds in toxicological analyses ojp.govresearchgate.net.

Pharmacological Characterization of Cannabinoid Receptor Interactions

Cannabinoid Receptor Binding Affinity Studies (CB1 and CB2)

Synthetic cannabinoid receptor agonists are characterized by their affinity for the CB1 and CB2 receptors, which are key components of the endocannabinoid system. ADB-5'Br-4en-PINACA, as an indazole-based SCRA, is understood to exhibit significant binding affinity for these receptors. Studies on related indazole-based SCRAs indicate high potency, often in the low nanomolar range for binding affinity (Ki values). For instance, compounds within the broader SCRA class have demonstrated Ki values ranging from 0.32 to over 10,000 nM nih.gov. Specifically, related compounds like ADB-4en-PINACA have shown potent CB1 receptor activity diva-portal.org. The presence of the indazole core, compared to indole (B1671886) scaffolds, generally confers increased binding affinity at the CB1 receptor nih.govresearchgate.net. While precise binding affinity data (Ki values) for this compound at both CB1 and CB2 receptors are not extensively detailed in readily available literature, its classification as a potent SCRA suggests strong engagement with these targets smolecule.com.

Functional Agonist Activity at Cannabinoid Receptors

Beyond binding affinity, the functional activity of this compound as a cannabinoid receptor agonist is crucial for understanding its pharmacological effects. SCRAs typically act as full agonists at CB1 receptors, meaning they can elicit the maximal possible response. This compound is described as exhibiting significant agonist activity, particularly at the CB1 receptor smolecule.com. Related compounds, such as ADB-4en-PINACA, have demonstrated functional potencies (EC50 values) in the nanomolar range, for example, 11.6 nM at CB1 diva-portal.org. Another closely related compound, MDMB-4en-PINACA, shows EC50 values as low as 2.47 nM at CB1 wikipedia.org. These values, in comparison to established cannabinoid agonists, highlight the high efficacy and potency associated with this class of compounds, suggesting that this compound likely functions as a potent and efficacious agonist at cannabinoid receptors diva-portal.orgsmolecule.com.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are vital for understanding how modifications to the chemical structure of SCRAs influence their interaction with cannabinoid receptors. This compound possesses several key structural features that contribute to its pharmacological profile.

The presence of a halogen atom, such as bromine, on the indazole core can significantly influence the binding affinity and potency of synthetic cannabinoids. Research suggests that the substitution of bromide onto the indazole core may substantially increase the potency of these compounds nih.gov. This halogenation is a common strategy employed in the design of SCRAs to enhance their interaction with cannabinoid receptors.

The terminal amide group, specifically the tert-leucine-derived amide in this compound, is a common structural motif in many potent SCRAs, including those with indazole cores (PINACA) wikipedia.orgresearchgate.net. This part of the molecule is critical for establishing key interactions within the cannabinoid receptor binding site. Metabolic studies have also identified amide hydrolysis as a significant biotransformation pathway for these compounds, underscoring the importance of this functional group in both receptor interaction and metabolic fate nih.gov.

Comparative SAR studies highlight the significant impact of the heterocyclic core on receptor activity. Indazole-based SCRAs, such as this compound, generally demonstrate higher potency and affinity at the CB1 receptor compared to their indole counterparts nih.govresearchgate.net. For example, indazole analogs like AB-PINACA (EC50 CB1 = 1.2 nM) are often found to be more potent than their indole counterparts, such as AB-PICA (EC50 CB1 = 12 nM) researchgate.net. This suggests that the indazole scaffold provides a more favorable structural basis for potent CB1 receptor agonism compared to the indole scaffold. The combination of the indazole core with specific side chains and amide functionalities, as seen in this compound, contributes to its potent activity as a synthetic cannabinoid receptor agonist.

Forensic Epidemiology and Monitoring of Emergence

Detection in Seized Drug Materials and Impregnated Substrates

ADB-5'Br-4en-PINACA has been identified in seized drug materials, primarily in powder form and on impregnated papers. Forensic laboratories play a crucial role in the initial detection and characterization of such novel compounds. For instance, a 2022 analytical report from the Slovenian National Forensic Laboratory detailed the identification of this compound in a white powder sample. policija.si The analysis was conducted using a combination of advanced analytical techniques to ensure accurate identification.

The detection of SCRAs on impregnated substrates, such as paper, is a common trend observed in forensic casework, particularly in correctional facilities. unibo.itscielo.brresearchgate.net While specific seizures of this compound on such substrates are not yet widely documented in publicly available literature, the detection of a closely related compound, ADB-5'Br-PINACA, on a small square paper with printed letters seized in Abu Dhabi, illustrates this method of concealment and distribution. drugsandalcohol.iecfsre.org The analysis of these materials often requires specialized extraction techniques to isolate the compound from the substrate before instrumental analysis.

The following table summarizes the analytical techniques employed in the identification of this compound in a seized powder sample:

Analytical TechniquePurpose in IdentificationReference
Gas Chromatography-Mass Spectrometry (GC-MS)Provides information on the molecular weight and fragmentation pattern of the compound. policija.si
Fourier-Transform Infrared Spectroscopy (FTIR-ATR)Identifies the functional groups present in the molecule, offering structural information. policija.si
High-Performance Liquid Chromatography-Time of Flight Mass Spectrometry (HPLC-TOF-MS)Determines the accurate mass of the molecule, aiding in the confirmation of its elemental composition. policija.si

These multi-technique approaches are essential for the unambiguous identification of novel compounds like this compound, especially in the absence of commercially available reference standards in the early stages of emergence.

Geographic and Temporal Trends of Identification

The emergence of this compound is part of a broader trend of new SCRAs featuring a brominated indazole core. researchgate.net The timeline of the detection of these compounds provides insight into their appearance on the illicit drug market. The European Union Early Warning System (EU EWS) plays a significant role in tracking these trends through formal notifications.

While specific seizure data for this compound is still emerging, the timeline of notifications for related brominated synthetic cannabinoids indicates a surge in their appearance from late 2021 onwards. For example, ADB-5'Br-INACA was detected in Hungary and Turkey in September and October 2021, respectively. ews-nfp.bg Subsequently, ADB-4en-P-5Br-INACA (an alternative name for this compound) was formally notified by the EU EWS in July 2022. ews-nfp.bg

The following table illustrates the timeline of the emergence of several brominated indazole synthetic cannabinoids in Europe, based on EU EWS notifications and other reports:

CompoundDate of First Detection/NotificationLocation of First Detection/NotificationReference
ADB-5'Br-INACASeptember 2021Hungary ews-nfp.bg
ADB-5'Br-INACAOctober 2021Turkey ews-nfp.bg
MDMB-5'Br-INACAApril 2022Europe (Formal Notification) ews-nfp.bg
ADB-4en-P-5Br-INACAJuly 2022Europe (Formal Notification) ews-nfp.bg
MDMB-4en-P-5Br-INACAJanuary 2023Germany ews-nfp.bg

This timeline suggests a rapid diversification of brominated SCRAs on the European drug market. The geographical distribution of these compounds, as indicated by initial seizures, points to multiple points of entry and distribution across the continent.

Role of Early Warning Systems in Surveillance

Early Warning Systems (EWS) are indispensable tools for the surveillance of NPS, including novel SCRAs like this compound. researchgate.netnih.gov The European Union Early Warning System (EU EWS), operated by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) in cooperation with Europol, and the United Nations Office on Drugs and Crime (UNODC) Early Warning Advisory (EWA) are key international platforms for this purpose. europa.eueuropa.euunodc.org

The primary functions of these systems in the context of a newly emerged compound like this compound include:

Rapid Information Sharing: When a member state identifies a new substance, a formal notification is issued through the EWS network. europa.eueuropa.eu This alerts forensic laboratories, law enforcement, and public health authorities across the region to the presence of the new threat.

Analytical Data Dissemination: The notifications often include analytical data, such as mass spectra and chromatographic retention times, which are crucial for other laboratories to tentatively identify the substance even before certified reference materials are widely available. europa.eueuropa.eu

Monitoring and Trend Analysis: By collecting data on seizures and detections over time and across different regions, EWS can identify trends in the prevalence and distribution of new NPS. europa.eu

Risk Assessment: The information gathered through the EWS can be used to conduct risk assessments, which inform policy decisions and public health responses. europa.eu

The formal notification of ADB-4en-P-5Br-INACA by the EU EWS in July 2022 is a direct example of this system in action. ews-nfp.bg This notification would have initiated a process of heightened surveillance and facilitated the development of analytical methods for its detection in forensic and toxicology laboratories throughout the European Union.

Analytical Challenges Posed by the Dynamic Landscape of SCRAs

The constantly evolving nature of the SCRA market presents significant analytical challenges for forensic and toxicological laboratories. brjac.com.brnih.govgcms.cznih.gov The emergence of this compound and its brominated analogs exemplifies these challenges:

Structural Diversity: The sheer number of new SCRAs, with minor structural modifications, makes it difficult to develop comprehensive screening methods. The introduction of a bromine atom, for example, creates a new subclass of compounds that may not be detected by existing targeted methods. brjac.com.br

Availability of Reference Materials: The identification of a new NPS is often hampered by the lack of a certified reference standard. While analytical techniques can provide a tentative identification, confirmation requires comparison with a known standard. The availability of this compound as an analytical reference standard from commercial suppliers is a crucial step in enabling laboratories to definitively identify this compound. labchem.com.mybioscience.co.ukcaymanchem.com

Co-elution of Analogs: The presence of multiple, structurally similar SCRAs in a single sample can lead to co-elution in chromatographic systems, making it difficult to distinguish between them. This is a particular challenge with the proliferation of positional isomers and analogs. caymanchem.com

Matrix Effects: The analysis of SCRAs in complex matrices, such as impregnated papers or biological samples, can be subject to matrix effects that can suppress or enhance the analytical signal, leading to inaccurate quantification or false-negative results. acs.org

The analytical data provided in the Slovenian police report on this compound demonstrates the sophisticated instrumentation required to overcome some of these challenges. policija.si The use of high-resolution mass spectrometry, for instance, is critical for determining the elemental composition of an unknown compound and distinguishing it from other substances with similar molecular weights. As new brominated and other novel SCRAs continue to emerge, forensic laboratories must continuously adapt their analytical methods and stay informed through early warning systems to effectively monitor this dynamic drug landscape.

Q & A

Q. What analytical techniques are most reliable for identifying ADB-5'Br-4en-PINACA in plant material?

Methodological Answer: GC-MS and LC-QTOF-MS are primary methods for identification. GC-MS parameters include splitless injection (1 µL volume), mass scan range 40–550 m/z, and retention time ~8.3–9.7 min . LC-QTOF-MS with SWATH® acquisition (27 windows) and collision energy spread (35±15 eV) enhances fragmentation accuracy . NMR (1H) is critical for structural confirmation, while ATR-FTIR and 13C-NMR may fail due to low sample quantities or background noise .

Q. How can researchers validate the structural identity of this compound when reference standards are limited?

Methodological Answer: Combine orthogonal techniques:

  • Compare mass spectral data (e.g., [M+H]+ ions, fragmentation patterns) with synthetic standards (e.g., Cayman Chemical Batch 0644026-2) .
  • Use 1H-NMR to verify indazole/indole core and bromine substitution patterns .
  • Cross-validate retention times under consistent chromatographic conditions (e.g., 30°C/min oven program) .

Q. What are the key structural features of this compound that differentiate it from other synthetic cannabinoids?

Methodological Answer: The compound’s 5-bromo substituent on the indazole core and tert-leucine-derived side chain are distinguishing features. Mass spectrometry identifies bromine via isotopic peaks (m/z 79/81), while NMR confirms stereochemistry and substitution patterns .

Advanced Research Questions

Q. How can researchers resolve discrepancies in retention times during GC-MS analysis of this compound?

Methodological Answer: Variations (e.g., 8.33 min vs. 9.70 min ) may arise from column aging, temperature gradients, or injector conditions. Standardize protocols by:

  • Using the same column type (e.g., 5% phenyl-methylpolysiloxane).
  • Calibrating with certified reference materials under identical oven programs .
  • Reporting retention indices relative to internal standards to improve reproducibility.

Q. What experimental designs are suitable for investigating the pharmacological activity of this compound given limited toxicity data?

Methodological Answer:

  • In vitro : Use CB1/CB2 receptor binding assays (e.g., competitive displacement with [³H]CP-55,940) to assess affinity and efficacy .
  • In vivo : Employ rodent models to evaluate psychoactive effects (e.g., tetrad tests: hypothermia, catalepsy, analgesia, locomotor suppression) .
  • Data interpretation : Compare results to structurally similar cannabinoids (e.g., MDMB-4en-PINACA) to infer potency and metabolic pathways .

Q. How can researchers address challenges in detecting this compound in biological samples with high background noise?

Methodological Answer:

  • Optimize sample preparation: Solid-phase extraction (SPE) with mixed-mode sorbents improves analyte recovery from matrices like blood or urine .
  • Use high-resolution mass spectrometry (HRMS) to isolate low-abundance ions (e.g., QTOF-MS with MS/MS spectral libraries) .
  • Apply background subtraction algorithms in LC-QTOF workflows to reduce noise interference .

What frameworks (e.g., PICOT, FINER) are appropriate for formulating research questions on this compound’s public health impact?

Methodological Answer:

  • PICOT : Population (e.g., recreational drug users), Intervention/Indicator (this compound exposure), Comparison (other synthetic cannabinoids), Outcome (acute toxicity rates), Time (post-2021 emergence) .
  • FINER : Ensure questions are Feasible (e.g., lab access), Interesting (novel brominated analogs), Novel (unstudied toxicity), Ethical (animal model compliance), Relevant (post-ban drug supply trends) .

Data Contradiction and Reproducibility

Q. How should researchers reconcile conflicting spectroscopic data (e.g., ATR-FTIR vs. NMR) for this compound?

Methodological Answer: Prioritize techniques with higher specificity:

  • NMR resolves structural ambiguities (e.g., 1H-NMR for stereochemistry; 13C-NMR for carbon骨架) .
  • ATR-FTIR limitations (e.g., signal overlap in plant matrices) necessitate complementary methods like X-ray crystallography or GC-MS .

Q. What strategies mitigate variability in synthetic yields of this compound during precursor isolation?

Methodological Answer:

  • Optimize reaction conditions (e.g., solvent purity, catalyst ratios) using design-of-experiment (DoE) approaches .
  • Characterize intermediates via LC-QTOF-MS to identify side products (e.g., dehalogenated byproducts) .

Tables for Key Analytical Parameters

Technique Critical Parameters Reference
GC-MSSplitless injection, 30°C/min to 340°C, 40–550 m/z
LC-QTOF-MSSWATH® (27 windows), Collision Energy 35±15 eV
1H-NMRSolvent: CDCl3, 500 MHz, δ 7.5–8.5 (aromatic H)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.